Salivaricin P
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KRGPNCVGNFLGGLFAGAAAGVPLGPAGIVGGANLGMVGGALTCL |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Salivaricin P
Identification of Salivaricin P-Producing Strains
The identification of bacterial strains capable of producing this compound has been a focused area of research, particularly in the context of probiotics and food safety.
Origin of Isolates (e.g., Porcine Intestinal Tract)
The primary source of this compound-producing bacteria has been the intestinal tracts of mammals, with significant findings related to porcine isolates. Lactobacillus salivarius DPC6005, isolated from the porcine intestinal tract, is a notable producer of this bacteriocin (B1578144). nih.gov The widespread distribution of the this compound locus in L. salivarius isolates of porcine origin suggests its importance for colonization and survival within the porcine gastrointestinal environment. tandfonline.com Further research has revealed that while the genetic determinants for this compound production are present in a number of porcine L. salivarius strains, the levels of production can differ among them. nih.gov This suggests that the production of such two-component bacteriocins may be a common feature among mammalian intestinal L. salivarius strains. nih.gov
Screening Methodologies for Antimicrobial Activity
The initial identification of this compound-producing strains relies on screening for their antimicrobial properties. A commonly employed and effective technique is the agar (B569324) well diffusion assay . nih.gov This method involves growing a potential producing strain in a liquid culture, and then introducing its cell-free supernatant into wells made in an agar plate that has been seeded with a sensitive indicator microorganism. nih.govscielo.br The formation of a clear zone of inhibition around the well indicates the presence of an antimicrobial substance. scielo.br For two-component bacteriocins like this compound, a zone of inhibition between wells containing different fractions can demonstrate the synergistic activity between the two peptides. nih.gov
Other screening methods that can be utilized for detecting antimicrobial activity include the cross-streak method, co-culture assays, and various dilution methods to determine the minimum inhibitory concentration (MIC). nih.gov
Purification Techniques for this compound Peptides
The isolation and purification of this compound are crucial steps for its detailed characterization. This process typically involves the separation of the active peptides from the culture medium and other cellular components.
Cell-Free Supernatant Preparation and Extraction Protocols
The purification process begins with the preparation of a cell-free supernatant from an overnight culture of the producing strain, such as Lactobacillus salivarius DPC6005. nih.gov This is achieved by centrifuging the culture to pellet the bacterial cells, followed by filtering the supernatant through a fine-pored membrane to remove any remaining cells and debris. researchgate.net The resulting cell-free supernatant contains the secreted bacteriocin. nih.gov For some purification strategies, an adsorption-desorption step using a resin like XAD-16 can be employed to concentrate the bacteriocin from the crude supernatant. plos.orgnih.gov
Chromatographic Methods (e.g., RP-HPLC, Cation Exchange)
Following initial extraction, chromatographic techniques are employed for the high-resolution purification of the this compound peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a key method used in this process. nih.govnih.gov The crude or partially purified bacteriocin is applied to an RP-HPLC column, often a C18 column, and the peptides are eluted using a gradient of an organic solvent, such as propan-2-ol or acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov The absorbance of the eluate is monitored, typically at 214 nm, to detect the peptide peaks. nih.govnih.gov
For some bacteriocins, cation exchange chromatography can also be a valuable purification step. plos.orgnih.gov This technique separates molecules based on their net positive charge at a specific pH.
The following table summarizes the key chromatographic methods used for this compound purification:
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Detection Wavelength |
|---|---|---|---|
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Phenomenex C18 | Gradient of propan-2-ol with 0.1% TFA | 214 nm |
| Cation Exchange Chromatography | SP Sepharose | NaCl gradient | 207 nm, 214 nm |
Preliminary Molecular Characterization
Initial molecular studies have revealed key characteristics of this compound. It is a two-component bacteriocin , meaning that two distinct peptides, designated Sln1 and Sln2, are required for its antimicrobial activity. nih.gov The activity is significantly enhanced when these two peptides are combined. nih.gov
Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry has been instrumental in determining the molecular masses of the two peptides. nih.gov
| Peptide Component | Molecular Mass (Da) |
|---|---|
| Sln1 | 4,096 |
| Sln2 | 4,283 |
This compound shares homology with another two-component bacteriocin, ABP-118, produced by a human probiotic L. salivarius strain. nih.govnih.gov While the Sln1 peptide is identical to ABP-118α, the companion peptide Sln2 differs from ABP-118β by two amino acids. nih.govnih.gov This similarity suggests a common evolutionary origin and functional mechanism for these bacteriocins.
Confirmation of Proteinaceous Nature
The proteinaceous nature of bacteriocins like this compound is a key characteristic, rendering them susceptible to proteolytic enzymes. nih.govejast.org This susceptibility is a critical factor in their biological activity and degradation. For instance, the activity of some salivaricins is lost after treatment with proteolytic enzymes such as proteinase K, which confirms their protein-based structure. mdpi.com This characteristic also makes them suitable for potential applications as they can be broken down by digestive proteases in the gastrointestinal tract. ejast.org
Initial Assessment of Molecular Components
This compound is a two-component bacteriocin, meaning its antimicrobial activity relies on the synergistic action of two distinct peptides, designated Sln1 and Sln2. nih.govnih.gov The optimal anti-Listeria activity is observed when these two peptides are present in a 1:1 ratio. nih.govasm.org
Molecular characterization has revealed significant homology between this compound and other two-component bacteriocins, such as ABP-118 produced by a human probiotic L. salivarius strain. nih.govnih.gov While the Sln1 peptide is identical to the ABP-118α peptide, the Sln2 peptide differs from ABP-118β by two amino acids. nih.govnih.gov
Mass spectrometry analysis has been crucial in determining the molecular masses of these components.
Table 1: Molecular Masses of this compound and Related Bacteriocin Components
| Peptide | Molecular Mass (Da) | Source |
|---|---|---|
| Sln1 | 4,096 | nih.gov |
| Sln2 | 4,283 | nih.gov |
| ABP-118α | 4,096 | nih.gov |
| ABP-118β | 4,332 | nih.gov |
N-terminal amino acid sequencing of the Sln1 peptide further confirmed its identity with the α-peptide of ABP-118. nih.gov The genes responsible for this compound production are located on a megaplasmid within the Ligilactobacillus salivarius B4311 strain. ejast.org
Molecular Architecture and Structural Features of Salivaricin P
Definition as a Two-Component Bacteriocin (B1578144)
Salivaricin P is classified as a two-component, or class IIb, bacteriocin. asm.orgasm.org This classification signifies that its antimicrobial activity is dependent on the complementary and synergistic action of two distinct peptides. mdpi.comdbaasp.org These peptides, individually, may exhibit weak or no inhibitory effect, but when combined, their potency is significantly enhanced. nih.govcore.ac.uk
Characterization of Sln1 and Sln2 Peptides
The two peptides that constitute this compound are designated Sln1 and Sln2. nih.gov Through techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), these peptides have been isolated and purified from cultures of Lactobacillus salivarius DPC6005, a porcine intestinal isolate. nih.gov
Subsequent analysis using matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry has determined the molecular masses of these peptides. Sln1 has a molecular mass of 4,096 Da, while Sln2 has a molecular mass of 4,283 Da. nih.gov Further characterization through Edman degradation provided the N-terminal amino acid sequence of Sln1, revealing its identity to the α-peptide of another bacteriocin, ABP-118. nih.gov
Table 1: Physicochemical Properties of this compound Peptides
| Peptide | Molecular Mass (Da) |
|---|---|
| Sln1 | 4,096 |
| Sln2 | 4,283 |
This table summarizes the determined molecular masses of the two component peptides of this compound.
Synergistic Activity of Component Peptides
A hallmark of two-component bacteriocins is the synergistic nature of their constituent peptides, and this compound is a clear example of this phenomenon. nih.govasm.org When tested individually against sensitive indicator strains such as Listeria innocua, both Sln1 and Sln2 show some level of antimicrobial activity. nih.gov However, this activity is markedly increased when the two peptides are combined. nih.gov
Research has demonstrated that the optimal anti-Listeria activity of this compound is achieved when Sln1 and Sln2 are present in an equimolar ratio (1:1). asm.orgnih.gov Studies involving the sequential addition of the peptides have suggested that Sln2 may be responsible for binding to the target cell membrane, a crucial first step in its mode of action. nih.govcore.ac.uk This initial binding is then thought to facilitate the action of Sln1, leading to the potentiation of their collective antimicrobial effect.
Homology and Divergence with Related Two-Component Bacteriocins
The study of this compound is enriched by comparisons with other closely related two-component bacteriocins, which provides insights into their structure-function relationships and evolutionary connections.
Comparative Analysis with ABP-118
This compound shares significant homology with ABP-118, a two-component bacteriocin produced by a human probiotic strain of Lactobacillus salivarius UCC118. nih.govnih.gov This similarity extends to their genetic organization, with the gene clusters responsible for the production of both bacteriocins showing a high degree of identity. tandfonline.com The genetic determinants for this compound are located on a megaplasmid within the producing L. salivarius strain. nih.gov
Despite their similarities, there are notable differences in the antimicrobial spectra of the producing strains. For instance, the culture supernatant of the this compound-producing strain inhibits certain bacteria that the ABP-118 producer does not, and vice versa. nih.gov This suggests that the subtle variations in their peptide structures can lead to differences in their target specificity.
Amino Acid Sequence Comparison and Variations
A detailed comparison of the amino acid sequences of this compound and ABP-118 reveals both striking similarities and key differences. The Sln1 peptide of this compound is identical to the ABP-118α peptide. nih.govnih.gov
The variation between the two bacteriocins lies in their second component peptides. The Sln2 peptide of this compound differs from the ABP-118β peptide by two amino acids. nih.govasm.org Specifically, Threonine-43 and Arginine-46 in ABP-118β are replaced by Alanine and Histidine in Sln2, respectively. nih.gov These seemingly minor changes are believed to be responsible for the observed differences in their antimicrobial activities. nih.gov
Table 2: Amino Acid Variations between Sln2 and ABP-118β
| Position | Sln2 (this compound) | ABP-118β |
|---|---|---|
| 43 | Alanine | Threonine |
| 46 | Histidine | Arginine |
This table highlights the specific amino acid substitutions between the Sln2 peptide of this compound and the ABP-118β peptide.
Structural Elucidation Methodologies
The determination of the molecular architecture of this compound has relied on a combination of established biochemical and analytical techniques. The initial step involved the purification of the Sln1 and Sln2 peptides from the culture supernatant of Lactobacillus salivarius DPC6005. nih.gov This was achieved through adsorption onto a C18 silica (B1680970) column followed by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Following purification, the molecular masses of the individual peptides were precisely determined using matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry. nih.gov To gain insight into the primary structure, the N-terminal amino acid sequence of the Sln1 peptide was determined through Edman degradation. nih.gov The complete amino acid sequences of both peptides were ultimately deduced from the nucleotide sequence of their corresponding structural genes, sln1 and sln2. tandfonline.com While the three-dimensional structures of the individual peptides and the complex have not been fully elucidated, these foundational methodologies have provided a detailed understanding of their primary structures and molecular composition. thaiscience.info
Mass Spectrometry (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been a pivotal tool in determining the molecular masses of the two peptides that constitute this compound. nih.gov Initial studies of this compound from the porcine intestinal isolate L. salivarius DPC6005 identified the molecular masses of the two peptides, Sln1 and Sln2, as 4,096 Da and 4,283 Da, respectively. nih.gov Further research has confirmed these findings, with predicted molecular weights for the α and β chains being approximately 4.097 kDa and 4.285 kDa, respectively. researchgate.net
The precision of MALDI-TOF MS has also been instrumental in comparative studies with other bacteriocins. For instance, the molecular mass of Sln1 was found to be identical to the α-peptide of ABP-118, another two-component bacteriocin, while their companion peptides differed in mass. nih.gov This technique has also been crucial in analyzing synthetic variants of this compound, confirming the masses of the engineered peptides and assessing their susceptibility to enzymatic digestion. asm.orgnih.gov
Table 1: Molecular Masses of this compound Components and Related Peptides Determined by Mass Spectrometry
| Peptide | Organism/Source | Molecular Mass (Da) | Citation |
|---|---|---|---|
| Sln1 (this compound α-chain) | L. salivarius DPC6005 | 4,096 | nih.gov |
| Sln2 (this compound β-chain) | L. salivarius DPC6005 | 4,283 | nih.gov |
| ABP-118α | L. salivarius UCC118 | 4,096 | nih.gov |
| ABP-118β | L. salivarius UCC118 | 4,332 | nih.gov |
| Predicted SalPα | Ligilactobacillus salivarius | 4,097 | researchgate.net |
| Predicted SalPβ | Ligilactobacillus salivarius | 4,285 | researchgate.net |
Genomic and Proteomic Approaches to Infer Structure
Genomic and proteomic analyses have provided a deeper understanding of the genetic basis and structural characteristics of this compound. The genes responsible for producing this compound are located on a megaplasmid within Ligilactobacillus salivarius. researchgate.net The this compound operon is a complex gene cluster that includes the structural genes for the two peptides (salPα and salPβ), as well as genes involved in their regulation, secretion, and immunity. researchgate.netnih.gov
Comparative genomics has revealed that the structural genes for this compound, sln1 and sln2, share high identity with the genes for the two-component bacteriocin ABP-118 (abp118α and abp118β). nih.gov Specifically, the mature peptide sequence of Sln1 is identical to ABP-118α, while Sln2 differs by two amino acids from ABP-118β. nih.gov This high degree of homology suggests a common evolutionary origin and a conserved mechanism of action.
Further genomic investigations have identified different types of this compound operons. Type A operons contain the full set of genes required for bacteriocin production and export, including lanT and hlyD, which encode export proteins. In contrast, Type B operons lack these export genes, resulting in inactive bacteriocins. researchgate.netresearchgate.netresearchgate.net This distinction highlights the genetic plasticity of the megaplasmid and the complex regulation of bacteriocin production. researchgate.net
Proteomic techniques, such as Edman degradation for N-terminal amino acid sequencing, have complemented genomic data by confirming the identity of the mature peptides. nih.gov For example, the first 10 amino acids of Sln1 were found to be identical to those of the α-peptide of ABP-118, corroborating the genomic findings. nih.gov
Table 2: Genes in the this compound Operon and Their Functions
| Gene/ORF | Encoded Protein/Function | Citation |
|---|---|---|
| salPα (sln1) | Core peptide α-chain | researchgate.netnih.gov |
| salPβ (sln2) | Core peptide β-chain | researchgate.netnih.gov |
| lanT | Export protein (leader peptide cleavage) | researchgate.netresearchgate.net |
| hlyD | Export protein (extracellular transport) | researchgate.netresearchgate.net |
| abpIM | Immunity protein | researchgate.net |
Biosynthesis and Genetic Determinants of Salivaricin P Production
Genomic Localization of the Salivaricin P Gene Cluster
The genetic instructions for producing this compound are not found on the main chromosome of the bacterium but are instead located on extrachromosomal elements.
Plasmid-Borne Genetic Elements (e.g., Megaplasmids)
The gene cluster responsible for this compound production is situated on a large plasmid, often referred to as a megaplasmid. ejast.orgresearchgate.net In L. salivarius strain DPC6005, the prototype producer of this compound, these genetic determinants are found on a megaplasmid. nih.gov The presence of the this compound gene cluster on a repA-type megaplasmid has been confirmed in various Ligilactobacillus salivarius strains isolated from the gastrointestinal tracts of animals. ejast.orgresearchgate.net This plasmid-borne nature suggests the potential for horizontal gene transfer, which could explain the prevalence of this compound-like bacteriocins among different intestinal L. salivarius strains. nih.gov In fact, megaplasmids of varying sizes related to pMP118, the megaplasmid in L. salivarius UCC118 which produces the similar bacteriocin (B1578144) ABP-118, have been identified in numerous L. salivarius strains from diverse origins. nih.gov
Gene Organization within the Operon
The genes for this compound are organized in an operon, a functional unit of DNA containing a cluster of genes under the control of a single promoter. The this compound (sln) operon exhibits a specific arrangement of genes that encode the structural peptides, as well as proteins for immunity, regulation, and transport. researchgate.net A representative this compound gene cluster from L. salivarius DPC6005 consists of a sequence of 13,256 nucleotides containing 19 putative open reading frames (ORFs). tandfonline.com The organization of these genes is similar to that of the gene clusters for other two-component bacteriocins like ABP-118 and salivaricin T/L. tandfonline.com
The reconstructed salP operon can vary between different strains. For instance, a Type A operon may contain 15 potential ORFs encoding core peptides, immunity, regulation, leader sequence cleavage, and export proteins. researchgate.net In contrast, a Type B operon might have only nine ORFs, lacking genes for export proteins like lanT and hlyD. researchgate.net The beginning and end of the this compound operon are likely marked by rho-independent terminators located downstream of specific ORFs. tandfonline.com
Genes Encoding Structural Peptides and Maturation Machinery
The core of the this compound system lies in the genes that directly code for the bacteriocin peptides and the enzymes required for their maturation.
sln1 and sln2 Genes
This compound is a two-component bacteriocin, meaning its activity relies on the synergistic action of two distinct peptides. These peptides are encoded by the structural genes sln1 and sln2. nih.gov The mature peptides, designated Sln1 and Sln2, are initially synthesized as precursor peptides with N-terminal leader sequences of the double-glycine type. researchgate.net Molecular characterization revealed that the Sln1 peptide is identical to the ABP-118α peptide from L. salivarius UCC118, while the Sln2 peptide differs from its counterpart, ABP-118β, by two amino acids. nih.govnih.gov The sln1 and sln2 genes from porcine isolates of L. salivarius have shown 100% homology to those in strain DPC6005. nih.gov
Table 1: Comparison of this compound and ABP-118 Peptides
| Feature | This compound | ABP-118 | Reference |
| Peptide 1 | Sln1 | ABP-118α | nih.gov |
| Peptide 2 | Sln2 | ABP-118β | nih.gov |
| Amino Acid Difference | - | Sln2 and ABP-118β differ by two amino acids | nih.govnih.gov |
Associated Biosynthesis Enzymes
The production of active this compound requires a suite of enzymes for post-translational modification, transport, and immunity. The gene cluster contains genes encoding proteins with putative roles in these processes. While this compound itself is a non-modified bacteriocin, the operon includes genes for transport and processing. mdpi.com The secretion of bacteriocin peptides with a double-glycine leader is typically mediated by an ABC transporter and an accessory protein. The this compound gene cluster contains genes homologous to those involved in the regulation and secretion of other two-component class IIb bacteriocins. asm.org For instance, the cluster includes genes encoding a putative ABC transporter (salT) and an accessory protein (salD) necessary for secretion.
Regulatory Mechanisms of this compound Production
The production of this compound is a regulated process, ensuring that the bacteriocin is synthesized when needed. The regulatory system for class IIb bacteriocins like this compound is predicted to be a three-component system. asm.org This system typically consists of an induction peptide (IP), a histidine kinase (HK), and a response regulator (RR). ejast.org
In the this compound gene cluster, downstream of the structural genes, there are putative ORFs that may encode an immunity protein and an induction peptide. tandfonline.com The putative induction peptide of the this compound regulatory system shares similarity mainly within its double-glycine leader sequence with the analogous protein from the ABP-118 system. tandfonline.com The gene cluster also contains genes encoding a histidine kinase and a response regulator, AbpR, which function as regulator proteins. ejast.org It is hypothesized that the bacteriocin itself can act as the inducing peptide in some cases. asm.org However, for this compound, an IP-associated regulatory mechanism is predicted. asm.org The analysis of the regions upstream of the structural genes of this compound did not reveal obvious typical sigma 70 promoter motifs, which is characteristic of promoters that are bound by a response regulator from a two-component system. asm.org
Two-Component Regulatory Systems (LanK/LanR Homologs)
The regulation of many lantibiotics, a class of bacteriocins to which salivaricins belong, is mediated by a two-component signal transduction (TCST) system. nih.gov This system typically consists of a membrane-bound sensor histidine kinase (LanK) and a cytoplasmic response regulator (LanR). nih.govoup.com In response to an external signal, often the bacteriocin itself, the LanK protein autophosphorylates and subsequently transfers the phosphoryl group to the LanR protein. nih.gov This activation enables the LanR to bind to specific promoter sequences, thereby controlling the transcription of the bacteriocin gene cluster. oup.comresearchgate.net
In the context of salivaricins produced by Streptococcus salivarius, and the closely related bacteriocins from Lactobacillus salivarius, homologous two-component systems are crucial for regulating production. nih.govasm.org For instance, the biosynthesis of bovicin HJ50, which shares similarities with salivaricins, is regulated by the BovK-BovR two-component system, which are homologs of SalK and SalR. nih.gov Similarly, the salivaricin locus in Streptococcus pyogenes contains the salK and salR genes, which are believed to constitute a two-component regulatory system. nih.gov The SalK-SalR system in Streptococcus suis has also been identified and is associated with the regulation of suicin production, a lantibiotic with a gene locus showing similarities to salivaricin clusters. asm.org
Quorum Sensing-Mediated Regulation
The production of many bacteriocins, including salivaricins, is often regulated by a quorum-sensing (QS) mechanism, which allows bacteria to coordinate gene expression in response to cell population density. researchgate.netasm.orgmdpi.com This regulation is typically mediated by a small, secreted signaling molecule, often a peptide pheromone or the bacteriocin itself, which accumulates in the environment as the bacterial population grows. asm.orgcabidigitallibrary.org Once a threshold concentration is reached, the signaling molecule is detected by the two-component system, leading to the induction of bacteriocin gene expression. asm.orgasm.org
For class II bacteriocins like this compound, regulation often involves a three-component system: an induction peptide (IP), a histidine kinase, and a response regulator. mdpi.comnih.gov The genes encoding these regulatory components are typically located within the bacteriocin gene cluster. mdpi.com The bacteriocin itself can sometimes function as the inducing peptide, creating an auto-regulatory loop. nih.govmdpi.com Research on bacteriocins from Lactobacillus salivarius, including this compound, points to an IP-associated regulatory mechanism. nih.gov The regulation of lantibiotic production in Streptococcus species is also well-documented to occur via quorum sensing, where the mature lantibiotic often acts as the signaling molecule for the two-component system. asm.org
Promoter Activity and Transcriptional Control
The transcriptional control of the salivaricin gene locus is complex, often involving multiple promoters to ensure coordinated expression of the structural, regulatory, and immunity genes. nih.govasm.org Studies on the sal locus in S. pyogenes have revealed the presence of at least two promoters. nih.gov One promoter is located upstream of the entire operon, while a second, internal promoter is found upstream of the salKR regulatory genes. nih.gov
The activity of these promoters is tightly regulated. The response regulator, SalR, has been shown to act as a repressor of the salKR promoter, indicating a feedback mechanism to control the level of regulatory proteins. nih.gov Furthermore, the SalA peptide, the structural component of salivaricin A, also appears to play a role in repressing this promoter, suggesting a form of corepression or a signaling function. nih.gov Research on Lactobacillus salivarius bacteriocin promoters, including that of this compound, has utilized reporter genes like green fluorescent protein (GFP) to study promoter activity under various conditions. nih.govresearchgate.net These studies have highlighted that promoter activity for class IIb salivaricins is inducible, likely by the corresponding induction peptide.
Genetic Variability and Horizontal Gene Transfer
The genetic determinants for this compound production exhibit significant variability, which is shaped by both intraspecific diversification and horizontal gene transfer events. These processes contribute to the evolution of novel bacteriocin variants and the dissemination of these antimicrobial capabilities among different bacterial strains and species.
Intraspecific Diversification of Structural Genes
Comparative genomic analyses of Lactobacillus salivarius strains have revealed considerable intraspecific variation within the structural genes encoding bacteriocin peptides, even when the regulatory and secretion machinery is highly conserved. asm.orgresearchgate.netnih.gov For example, this compound itself is a close relative of the bacteriocin ABP-118, differing by only two amino acids. asm.orgresearchgate.netresearchgate.net This high degree of similarity in the mature peptides is also reflected at the genetic level, with the structural genes sln1 and sln2 (encoding this compound) sharing 98% and 97% identity with abp118α and abp118β, respectively. tandfonline.com
This pattern of conserved regulatory and transport systems coupled with variable structural genes suggests a modular evolution, allowing for the generation of a diverse arsenal (B13267) of bacteriocins using the same production machinery. asm.orgresearchgate.netnih.gov This diversity may provide a competitive advantage to the producing strains within the complex microbial ecosystem of the mammalian gut. researchgate.netnih.govasm.org Some L. salivarius strains have been found to harbor genes for bacteriocins similar to both this compound and ABP-118, although not all of these strains exhibit antimicrobial activity. nih.govsci-hub.se
| Feature | Lactobacillus salivarius DPC6005 (this compound) | Lactobacillus salivarius UCC118 (ABP-118) |
| Bacteriocin Peptides | Sln1, Sln2 | Abp118α, Abp118β |
| Genetic Identity | sln1 shares 98% identity with abp118α | abp118α |
| sln2 shares 97% identity with abp118β | abp118β | |
| Amino Acid Difference | Differs by 2 amino acids from ABP-118 | - |
| Regulatory System | Conserved | Conserved |
| Transport System | Conserved | Conserved |
Evidence and Impact of Horizontal Gene Transfer Events
Horizontal gene transfer (HGT) is a significant driver in the evolution and dissemination of bacteriocin production capabilities. The presence of nearly identical salivaricin gene clusters in genetically distinct strains of L. salivarius strongly suggests that these genes have been transferred horizontally. asm.orgnih.gov One proposed mechanism for this transfer is through plasmids. nih.gov Indeed, the genetic determinants for ABP-118 are located on a large megaplasmid, pMP118, in L. salivarius UCC118. asm.orgnih.gov Similar megaplasmids have been identified in other L. salivarius strains, and the bacteriocin gene clusters are often found on these mobile genetic elements. nih.govmdpi.com
Mechanism of Action of Salivaricin P
Sequential Binding and Interaction of Component Peptides
The antimicrobial efficacy of Salivaricin P is not the result of individual peptide activity but rather a powerful synergy achieved through their sequential interaction with the target cell. nih.govasm.org
The two peptides composing this compound, Sln1 and Sln2, have defined and separate roles in the antimicrobial process. nih.gov Optimal anti-Listeria activity is observed when these peptides are introduced sequentially. nih.govasm.org Investigations have revealed that Sln2 is the initial binding component. nih.gov It has the ability to bind to the target cell membrane independently of Sln1. nih.gov In contrast, if the target cell is first exposed to Sln1 and then washed before the addition of Sln2, no growth inhibition occurs. nih.gov However, when the target cells are pre-treated with Sln2, washed, and then exposed to Sln1, the level of inhibition is comparable to that seen when both peptides are added together. nih.gov This demonstrates a clear sequential mode of action where Sln2 acts as the receptor-binding component, docking onto the target cell and facilitating the subsequent action of Sln1. nih.gov While both peptides show some weak individual activity at high concentrations, their combined synergistic effect at nanomolar concentrations is what makes this compound a potent antimicrobial. nih.gov
The sequential action of this compound is predicated on the differential membrane binding affinities of its constituent peptides. Sln2 is capable of binding to the target cell membrane on its own, a crucial first step in the bacteriocin's mechanism. nih.gov Sln1, however, does not appear to bind effectively to the target cell in the absence of Sln2. nih.gov This suggests that the interaction of Sln2 with a specific receptor on the cell surface may induce a conformational change, either in the membrane or in Sln2 itself, creating a binding site for Sln1. This sequential binding is essential for the subsequent antimicrobial action.
Distinct Roles of Sln1 and Sln2 in Target Cell Interaction
Cellular Targets and Antimicrobial Effects
This compound demonstrates a targeted antimicrobial spectrum and a mode of action that appears to differ from many pore-forming bacteriocins.
This compound exhibits potent activity against specific microorganisms, most notably the foodborne pathogen Listeria monocytogenes. nih.govasm.orgnih.gov It is produced by the porcine intestinal isolate Lactobacillus salivarius DPC6005. nih.govnih.gov The production of this compound-like bacteriocins is a common trait among L. salivarius strains of intestinal origin. nih.govnih.gov The antimicrobial spectrum also includes other bacteria such as Listeria innocua. nih.gov However, it does not inhibit all bacteria; for instance, the culture supernatant of L. salivarius DPC6005 did not show inhibition against Lactococcus cremoris HP. nih.gov This specificity suggests the presence of a particular receptor on the surface of susceptible cells that is recognized by the Sln2 peptide. nih.gov
| Target Microorganism | Susceptibility to this compound |
| Listeria monocytogenes | Susceptible nih.govasm.orgnih.gov |
| Listeria innocua | Susceptible nih.gov |
| Enterococcus faecalis | Susceptible (to the highly similar Salivaricin CRL 1328) |
| Lactococcus cremoris HP | Not Susceptible nih.gov |
This table is based on reported inhibitory activities and may not be exhaustive.
While many bacteriocins, including some other salivaricins like Salivaricin 9, function by forming pores in the target cell membrane, the mechanism of this compound appears to be different. plos.orgnih.gov Studies on the closely related Salivaricin CRL 1328, which shares high homology with this compound, indicate that its antimicrobial action leads to the dissipation of both the transmembrane electrical potential and the pH gradient of sensitive cells. nih.gov This disruption of the proton motive force is a common outcome of pore formation. However, it is important to note that this effect can also be a secondary consequence of other cellular disruptions. For instance, Salivaricin B is known to interfere with cell wall synthesis without directly penetrating the cytoplasmic membrane. frontiersin.org The available literature on this compound itself does not definitively conclude that it forms discrete pores in the same manner as classical pore-forming bacteriocins. nih.govotago.ac.nz
The mechanism of this compound likely involves interference with critical cellular functions beyond simple membrane disruption. For related two-component bacteriocins, the interaction with a membrane-bound receptor is a key step. For example, some lantibiotics utilize Lipid II as a docking molecule, which can lead to the inhibition of cell wall synthesis and subsequent pore formation. nih.govmdpi.com While this compound is a non-lanthionine-containing bacteriocin (B1578144), the principle of targeting an essential component of cell envelope synthesis could be analogous. mdpi.com The dissipation of the proton motive force by the similar Salivaricin CRL 1328 suggests a compromise of membrane integrity, which could stem from interference with processes like cell wall synthesis or transglycosylation, ultimately leading to cell death.
Absence of Direct Membrane Pore Formation by this compound (distinction from other salivaricins if applicable)
Immunity Mechanisms in Producer Strains
For a bacterium to produce a potent antimicrobial peptide like this compound and survive, it must possess sophisticated self-protection, or immunity, mechanisms. These systems are crucial for preventing the bacteriocin from acting on the producer strain itself. The immunity is typically highly specific to the bacteriocin produced and is a key feature of bacteriocin-producing bacteria.
Genetic Basis of Immunity
The genetic foundation for immunity to this compound is located within the this compound gene cluster, which is often found on a megaplasmid. researchgate.netasm.org This cluster contains the structural genes for the two peptides of this compound (slnPα and slnPβ), as well as genes involved in regulation, transport, and immunity. asm.orgnih.govtandfonline.com
The gene encoding the immunity protein is typically located immediately downstream of the bacteriocin structural genes. conicet.gov.ar This organization is a common characteristic of bacteriocin operons in lactic acid bacteria. conicet.gov.ar For instance, in the this compound gene cluster, the predicted immunity gene is clearly identifiable. nih.govtandfonline.com
Comparative genomic studies of different L. salivarius strains have highlighted variations in the genes encoding immunity peptides, even among strains that produce closely related bacteriocins like ABP-118 and this compound. asm.org While the structural genes for the bacteriocin may be highly conserved, the immunity genes can show divergence. asm.org This diversity in immunity genes may contribute to the specificity of the protection.
The coordinated expression of the genes within the cluster ensures that the immunity protein is produced alongside the bacteriocin, providing immediate protection. asm.org The presence of a dedicated immunity gene is a critical factor for the survival of the producer organism. researchgate.net Research has confirmed the function of such immunity genes through heterologous expression, where the transfer of the immunity gene into a sensitive strain confers resistance to the specific bacteriocin. asm.org
Biological Activities and Ecological Roles of Salivaricin P
Antimicrobial Spectrum and Potency
Salivaricin P demonstrates a targeted antimicrobial spectrum, primarily effective against Gram-positive bacteria. nih.gov Its potency is significantly enhanced when its two constituent peptides, Sln1 and Sln2, are combined. nih.gov
Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Listeria monocytogenes)
This compound exhibits notable efficacy against the foodborne pathogen Listeria monocytogenes. nih.govtandfonline.com The synergistic action of its two components, Sln1 and Sln2, is crucial for its anti-listerial activity, which is optimal when the peptides are present in a 1:1 ratio. nih.gov While the individual peptides show weak activity, their combination at nanomolar concentrations results in potent inhibition of Listeria growth. nih.gov Studies have reported a MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of organisms) of 300 nM for a trypsin-resistant variant of this compound against Listeria monocytogenes. core.ac.uk This demonstrates its potential as a significant antimicrobial agent against this pathogen. The production of this compound-like bacteriocins is a common trait among intestinal strains of L. salivarius, highlighting their potential role in controlling Listeria in the gastrointestinal tract. nih.govcore.ac.uk
Comparative Inhibition Profiles with Other Bacteriocins
The inhibitory profile of this compound is comparable to other bacteriocins, particularly those produced by other Lactobacillus salivarius strains. For instance, its inhibition spectrum is very similar to the ABP-118 bacteriocin (B1578144) produced by the human probiotic isolate L. salivarius subsp. salivarius UCC118. nih.gov Cross-sensitivity assays have shown that strains producing this compound and those producing ABP-118 are cross-immune, suggesting a similar mode of action and target recognition. nih.gov
When compared to a broader range of bacteriocins, this compound's activity is more targeted than broad-spectrum bacteriocins like nisin, which inhibits a wide array of Gram-positive bacteria including staphylococci, streptococci, and bacilli. mdpi.com The specificity of this compound and its variants, such as its activity against Listeria species, is a key characteristic that differentiates it from other bacteriocins. mdpi.com For example, while some bacteriocins like pediocin and carnocyclin A are also effective against L. monocytogenes, the two-component nature of this compound is a distinguishing feature. mdpi.com
Table 1: Comparative Inhibition of this compound and Other Bacteriocins
| Bacteriocin | Producing Strain | Target Pathogen(s) | Key Features |
|---|---|---|---|
| This compound | Lactobacillus salivarius DPC6005 | Listeria monocytogenes | Two-component (Sln1 and Sln2); optimal activity at 1:1 ratio. nih.gov |
| ABP-118 | Lactobacillus salivarius UCC118 | Listeria monocytogenes | Similar inhibition spectrum to this compound; producers are cross-immune. nih.gov |
| Nisin | Lactococcus lactis | Broad-spectrum Gram-positive bacteria | Widely used food preservative. mdpi.com |
| Pediocin | Pediococcus spp. | Listeria monocytogenes | Effective in food preservation. mdpi.com |
| Carnocyclin A | Carnobacterium maltaromaticum | Listeria monocytogenes | Marketed for use in ready-to-eat meat products. mdpi.com |
| Salivaricin A | Streptococcus salivarius | Streptococcus pyogenes | Produced by a common oral commensal. nih.gov |
| Salivaricin B | Streptococcus salivarius K12 | Broad-spectrum including S. pyogenes | Works in concert with Salivaricin A in some strains. asm.org |
| Salivaricin G32 | Streptococcus salivarius G32 | Streptococcus pyogenes | A nisin-like lantibiotic. nih.govmdpi.com |
Role in Microbial Competition and Niche Establishment
The production of bacteriocins like this compound is a significant factor in microbial competition, enabling the producing strain to establish and maintain its presence within a complex microbial community. nih.govoup.com
Competitive Advantage in Complex Microbiota Environments
Bacteriocin production confers a distinct competitive advantage to the producing organism. oup.com In the complex environment of the mammalian gut, the ability to inhibit the growth of competing bacteria is crucial for survival and colonization. nih.gov A Lactobacillus salivarius strain that produces this compound has been observed to become the dominant strain in the porcine ileum when administered with other non-bacteriocin-producing probiotic strains. nih.govoup.com This suggests that this compound production is a key factor in its ability to outcompete other microbes and establish itself within the intestinal microbiota. nih.gov This competitive edge is a form of interference competition, where the bacteriocin directly harms susceptible bacteria. nih.gov
Modulating Host-Microbe Interactions (excluding clinical outcomes)
Beyond direct antimicrobial activity, this compound and other bacteriocins can modulate the interactions between the host and its resident microbes. The production of bacteriocins can influence the host's immune system by altering the composition of the gut microbiota. nih.gov The presence of a L. salivarius strain producing this compound has been associated with changes in the host's immune phenotype, although the precise mechanisms are still under investigation. oup.com Bacteriocins can act as signaling molecules in the complex interplay between the microbiota and the host, contributing to the maintenance of a balanced host-microbe relationship. nih.gov For example, some salivaricins have been shown to modulate the host immune response by shifting the oral cavity's microbial composition from a dysbiotic to a eubiotic state. nih.gov Furthermore, certain salivaricins can directly interact with host immune cells, influencing signaling pathways. researchgate.net
Contribution to Microbial Homeostasis in Specific Niches
This compound is a two-component antilisterial bacteriocin produced by intestinal isolates of Lactobacillus salivarius. nih.govnih.gov Unlike many other salivaricins produced by oral bacteria, this compound plays a role in the microbial ecology of the gastrointestinal tract. nih.govoup.com Its production is considered a significant factor in conferring an ecological advantage to the producing strains within complex bacterial communities. nih.gov
The production of this compound and similar two-component bacteriocins appears to be a common trait among L. salivarius strains isolated from intestinal environments, such as from pigs and humans. nih.gov By inhibiting the growth of competing microorganisms, including the pathogen Listeria innocua, this compound helps the producing L. salivarius strain to thrive and maintain its population. This targeted antimicrobial activity contributes to microbial homeostasis by preventing the overgrowth of susceptible pathogenic or competing bacteria, thereby helping to maintain a balanced and healthy intestinal microbiome. nih.gov The presence of these bacteriocin-producing lactobacilli is a key element of competitive dynamics within the gut ecosystem. nih.gov
Impact on Bacterial Persistence and Colonization
The production of this compound is believed to enhance the ability of Lactobacillus salivarius to colonize and persist within the gastrointestinal tract. nih.govoup.com The antimicrobial activity of this bacteriocin gives the producing strain a competitive edge, allowing it to establish itself and endure in a niche with diverse microbial populations. nih.gov
Furthermore, strains that produce this compound also possess immunity to it and related bacteriocins like ABP-118. nih.gov This self-protection is critical for survival and persistence, as it allows the producer to thrive in an environment where it or other strains may be secreting these antimicrobial peptides. This built-in immunity ensures that the bacteriocin production supports the producing strain's own persistence without causing self-inhibition. nih.gov
Research Findings on this compound
| Finding | Organism Studied | Niche | Implication | Citation |
| Production of this compound, a two-component antilisterial bacteriocin. | Lactobacillus salivarius DPC6005 | Porcine Intestine | Confers an ecological advantage in a complex microbial environment. | nih.gov |
| This compound production is a common feature among intestinal L. salivarius strains. | Various Lactobacillus salivarius strains | Porcine and Human Intestine | Suggests a key role in the ecology and function of this species in the gut. | nih.gov |
| Component of a probiotic mixture that reduced Enterobacteriaceae numbers. | Lactobacillus salivarius DPC6005 | Porcine Model | Demonstrates a potential role in modulating gut microbiota and promoting health. | nih.gov |
| Producing strains exhibit cross-immunity to related bacteriocins. | Lactobacillus salivarius strains | Laboratory setting | Enhances persistence in environments where similar antimicrobials are present. | nih.gov |
| Suggested role in probiotic colonization of the gastrointestinal tract. | Lactobacillus salivarius | Gastrointestinal Tract | May improve the efficacy of probiotic strains by aiding their establishment. | oup.com |
Research Methodologies for Studying Salivaricin P
Molecular Biology Techniques
Molecular biology approaches are fundamental to understanding the genetic framework that governs the synthesis of salivaricin P.
PCR and DNA Amplification
Polymerase Chain Reaction (PCR) is a primary tool for the initial identification and screening of potential this compound-producing bacterial strains. Researchers design degenerate or specific primers based on known bacteriocin (B1578144) gene sequences to amplify the genetic determinants of this compound from the genomic DNA of bacterial isolates. conicet.gov.armdpi.com For example, specific primers have been successfully used to confirm the presence of the this compound structural gene (slvP) in various strains. mdpi.com A typical PCR protocol involves an initial denaturation step, followed by multiple cycles of denaturation, annealing of primers to the DNA template, and extension by a polymerase, concluding with a final extension step to ensure full amplification of the target DNA fragment. mdpi.comnih.gov The resulting PCR products are then visualized by gel electrophoresis to confirm the presence of the gene. mdpi.com
Whole-Genome Sequencing and Comparative Genomics
Whole-Genome Sequencing (WGS) offers a comprehensive insight into the genetic architecture of this compound production. By sequencing the entire genome of a producer strain, such as Lactobacillus salivarius, researchers can identify the complete bacteriocin gene cluster. conicet.gov.arresearchgate.net This cluster typically includes not only the structural genes encoding the bacteriocin peptides but also genes responsible for post-translational modification, transport, and immunity. conicet.gov.ar
Comparative genomics, which involves comparing the genome sequences of different bacterial strains, is a powerful method for understanding the diversity and distribution of this compound-like bacteriocins. conicet.gov.ar This analysis has revealed that the genetic loci for salivaricin production can be located on megaplasmids and show high sequence identity (over 95%) with other known two-peptide bacteriocins like salivaricin CRL 1328 and ABP-118. conicet.gov.arresearchgate.net Such comparisons help to differentiate between strains and predict the functional potential based on genetic content. researchgate.net
Gene Knockout and Heterologous Expression Systems
To functionally validate the genes identified within the this compound cluster, gene knockout and heterologous expression systems are employed. Gene knockout studies involve the targeted inactivation of a specific gene to observe the resulting effect on bacteriocin production. The loss of antimicrobial activity following the deletion of a gene provides strong evidence for its role in the biosynthetic pathway.
Heterologous expression is another critical technique, where the entire gene cluster responsible for this compound production is transferred into a non-producing host organism, such as Lactococcus lactis. The successful production of active this compound in this new host confirms the identity and completeness of the cloned gene cluster. This method is invaluable for studying the bacteriocin in a controlled genetic environment and for potentially enhancing its production yield.
Biochemical and Functional Assays
Biochemical and functional assays are essential for characterizing the antimicrobial properties and stability of this compound.
Antimicrobial Activity Assays (e.g., Agar (B569324) Well Diffusion, Microtiter Plate MIC)
The antimicrobial spectrum and potency of this compound are commonly evaluated using agar well diffusion assays and by determining the Minimum Inhibitory Concentration (MIC) in microtiter plates. conicet.gov.arnih.govnih.gov The agar well diffusion method provides a qualitative assessment of antimicrobial activity. nih.gov In this assay, cell-free supernatant from the producer strain culture is placed into wells made in an agar plate seeded with a sensitive indicator bacterium, such as Listeria innocua or Micrococcus luteus. nih.govplos.org A clear zone of growth inhibition around the well indicates antimicrobial activity. nih.gov
For a quantitative evaluation, microtiter plate assays are used to determine the MIC, which is the lowest concentration of the bacteriocin that inhibits the visible growth of a target microorganism. nih.gov This involves a serial dilution of purified or synthetic this compound peptides in a 96-well plate, followed by inoculation with the indicator strain. conicet.gov.arnih.gov It has been demonstrated that the two component peptides of this compound, often designated Sln1/Sala and Sln2/Salb, exhibit optimal synergistic activity when combined at an equimolar ratio. conicet.gov.arnih.gov
Table 1: Antimicrobial Activity of this compound Peptides This table illustrates the synergistic nature of the two-component this compound system against an indicator strain.
| Peptide(s) | Concentration | Antimicrobial Activity (Observed Effect) |
| Peptide 1 (Sln1/Sala) only | Various | Weak or no activity |
| Peptide 2 (Sln2/Salb) only | Various | Weak or no activity |
| Peptide 1 + Peptide 2 | Equimolar (nanomolar to micromolar range) | Potent inhibition of indicator strain growth |
Protease Sensitivity and Stability Assays
To confirm the proteinaceous nature of this compound, a defining characteristic of bacteriocins, its sensitivity to various proteases is assessed. nih.govplos.org Treatment of the active bacteriocin with enzymes such as proteinase K, trypsin, and pepsin leads to a loss of antimicrobial activity, which is confirmed through activity assays. nih.govresearchgate.netplos.org
The stability of this compound under different environmental conditions is also investigated to determine its potential for various applications. These assays measure the retention of antimicrobial activity after exposure to a range of temperatures and pH values. plos.org Studies have shown that this compound is remarkably stable, retaining its biological activity after being heated to high temperatures (e.g., 90-100°C) and across a broad pH range, typically from 2 to 10. plos.org
Table 2: Stability Profile of Salivaricin This table summarizes the effects of various treatments on the antimicrobial activity of salivaricin.
| Treatment Condition | Outcome | Reference |
| Proteinase K | Activity eliminated | nih.govplos.org |
| Trypsin | Activity eliminated | nih.gov |
| Pepsin | Activity eliminated | researchgate.net |
| Heat (90-100°C) | Activity retained | plos.org |
| pH Range (2.0-10.0) | Activity retained | plos.org |
Interaction and Binding Studies (e.g., Sequential Treatment Assays)
A key characteristic of this compound, a two-component class IIb bacteriocin, is that its optimal antimicrobial activity is achieved through the synergistic action of its two constituent peptides, Sln1 and Sln2. nih.gov Research has demonstrated that these peptides function in a sequential manner, a finding elucidated through sequential treatment assays. nih.gov
In these assays, the target indicator strain, such as Listeria innocua DPC3572, is exposed to the individual peptides in a step-wise fashion. nih.gov Studies have conclusively shown that Sln2 must bind to the target cell first. nih.govcore.ac.uk When L. innocua is treated with Sln2 initially, followed by the addition of Sln1, the characteristic antimicrobial effect is observed. Conversely, initial treatment with Sln1 followed by Sln2 does not result in the same level of inhibition. This indicates that Sln2 acts as the binding component, likely interacting with a specific docking molecule or receptor on the target cell membrane, which then facilitates the activity of the Sln1 peptide. nih.govcore.ac.uk This sequential interaction is fundamental to its pore-forming mechanism of action, which leads to the dissipation of both the transmembrane electrical potential and the pH gradient of sensitive cells. core.ac.uk The optimal synergistic activity is typically observed when the peptides are combined at a 1:1 molar ratio. nih.govasm.org
Advanced Imaging and Biophysical Techniques (as applied to bacteriocins generally)
Electron Microscopy (e.g., SEM, TEM for related bacteriocins)
While specific electron microscopy studies on this compound are not extensively documented, the application of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) is a common and powerful method for elucidating the mode of action of bacteriocins in general. frontiersin.orgnih.gov These techniques provide direct visual evidence of the damage inflicted upon target bacterial cells.
Scanning Electron Microscopy (SEM) is used to observe the surface morphology of bacteria. frontiersin.org For bacteriocin-treated cells, SEM images often reveal significant changes such as cell wall disruption, the formation of pores, and cell lysis. nih.govplos.org For example, studies on other bacteriocins have shown clear disruption of the membranes of E. coli and morphological changes on the surface of S. aureus. nih.govplos.org
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of the bacterial cells. frontiersin.org TEM can show cytoplasmic shrinkage, leakage of intracellular contents, and the formation of mesosome-like structures within the treated cells, confirming that the bacteriocin's action compromises cell membrane integrity. frontiersin.orgscirp.org The application of these techniques to this compound would likely confirm a pore-forming mechanism, as suggested by other experimental data. plos.org
Spectroscopic Methods for Peptide Analysis (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool in the study of this compound, used for its identification, characterization, and analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is prominently used to determine the precise molecular masses of the two peptides, Sln1 and Sln2. asm.orgnih.gov Initial characterization of this compound from Lactobacillus salivarius DPC6005 identified the molecular masses of Sln1 and Sln2 as 4,096 Da and 4,283 Da, respectively. nih.gov This technique is also crucial for:
Confirming the identity of synthetic peptide variants. asm.org
Detecting the presence of this compound in the cell-free culture supernatants of various producing strains. nih.gov
Assessing the sensitivity of the peptides to enzymes like trypsin by analyzing the molecular masses of cleavage products. asm.org
Other MS techniques , such as those coupled with high-performance liquid chromatography (HPLC-MS), are used for the purification and detailed analysis of the peptides. otago.ac.nzpnas.org For instance, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been used to compare the peptide profiles of wild-type and mutant strains to identify the peaks corresponding to the bacteriocin components. pnas.org
Computational and Bioinformatics Approaches
In silico Prediction of Gene Clusters and Promoters
Computational tools are vital for identifying and analyzing the genetic loci responsible for bacteriocin production. The bacteriocin gene cluster for this compound has been analyzed using software like Artemis to examine the organization of the operon. asm.org
Gene Cluster Identification: Bioinformatics platforms like BAGEL are used to mine bacterial genomes for potential bacteriocin gene clusters (BGCs). mdpi.comfrontiersin.org These tools identify structural genes encoding the bacteriocin peptides as well as associated genes responsible for modification, transport, and immunity. frontiersin.orgperbiol.or.id The this compound locus, for example, shows a high degree of identity (over 95-99%) to the ABP-118 bacteriocin cluster from L. salivarius UCC118. nih.govconicet.gov.ar
Promoter Prediction: The regions upstream of the structural genes are analyzed in silico to identify putative promoter regions. asm.org Tools such as BPROM and Virtual Footprint are employed to find conserved promoter motifs (like the -10 and -35 sequences for sigma 70) and regulatory elements, such as direct repeats, which are often involved in the regulation of bacteriocin expression. asm.org For the class IIb bacteriocins like this compound, an induction peptide-associated regulatory mechanism is predicted. asm.org
Structure-Function Relationship Modeling
Understanding the relationship between the three-dimensional structure of this compound and its antimicrobial function is a key area of research, though its specific 3D structure has not yet been fully characterized. thaiscience.info
Sequence Homology and Comparative Modeling: The amino acid sequence of this compound is compared to other known bacteriocins to infer structural and functional similarities. conicet.gov.arthaiscience.info For example, this compound shares high sequence identity with salivaricin CRL 1328 and ABP-118. conicet.gov.ar This homology suggests they share a similar pore-forming mechanism. core.ac.uk
Predicting Structural Motifs: Computational tools can predict secondary structures, such as α-helices, which are often crucial for the function of membrane-active peptides. thaiscience.info For related peptides, it has been suggested that an α-helical conformation is important for antimicrobial activity, allowing the peptide to insert into the prokaryotic cell membrane. thaiscience.info Modeling helps in designing peptide variants with altered properties, such as enhanced resistance to proteases like trypsin, by identifying key residues for modification without compromising antimicrobial activity. nih.govasm.org
Engineering and Rational Design of Salivaricin P Variants
Targeted Modifications for Enhanced Properties
Efforts to enhance Salivaricin P have centered on overcoming its natural limitations, such as susceptibility to proteases, and on tailoring its antimicrobial effects.
A primary challenge for the application of peptide-based antimicrobials in the gastrointestinal tract is their degradation by digestive enzymes like trypsin. nih.gov To address this, researchers have engineered variants of this compound with enhanced resistance to trypsin. asm.org The strategy involved making conservative modifications at trypsin-specific cleavage sites within the Sln1 and Sln2 peptides. nih.gov These modifications included substituting key amino acid residues or inserting proline residues, which are known to disrupt protease recognition sites. core.ac.uk
A study generated a total of 11 variants of the Sln1 and Sln2 peptides. nih.gov Of these, eight variants demonstrated resistance to trypsin digestion while successfully retaining their antimicrobial activity against target pathogens like Listeria monocytogenes. nih.govnih.gov This work highlights the viability of engineering bacteriocins to resist specific proteases while maintaining significant biological function. teagasc.ie
| Variant Combination | Modification Strategy | Target Pathogen | MIC₅₀ (nM) | Fold Change in Activity vs. Wild-Type | Reference |
|---|---|---|---|---|---|
| Wild-Type (Sln1 + Sln2) | N/A | Listeria monocytogenes | 80 | N/A | asm.org |
| Sln1-5 + Sln2-3 | Amino acid substitutions and proline insertions at trypsin cleavage sites | Listeria monocytogenes | 300 | 3.75-fold reduction | nih.govasm.orgteagasc.ie |
The modification of bacteriocins can also alter their antimicrobial spectrum and potency. mdpi.com In the case of this compound, the engineering for protease resistance had a direct impact on its potency. nih.gov The combination of the most successful trypsin-resistant variants, Sln1-5 and Sln2-3, resulted in a Minimum Inhibitory Concentration (MIC₅₀) of 300 nM against Listeria monocytogenes. asm.org This represents a 3.75-fold reduction in activity when compared to the wild-type peptides. nih.gov
While this specific study resulted in reduced potency, it demonstrated that the peptide could be significantly modified while retaining a substantial level of anti-Listeria activity. nih.gov The research into this compound primarily focuses on its narrow-spectrum activity against specific pathogens like Listeria monocytogenes and Enterococcus faecalis. researchgate.net Engineering efforts provide a pathway to modulate this activity, potentially broadening the spectrum or increasing potency against specific, highly resistant strains through further targeted amino acid substitutions. mdpi.com
Protease Resistance Engineering
Strategies for Increased Production
The commercial viability of bacteriocins is often limited by low production yields from the native strains. mdpi.com Consequently, significant research has been dedicated to optimizing the production of salivaricins through various strategies.
Bacteriocin (B1578144) production is highly influenced by fermentation parameters such as medium composition, pH, and temperature. mdpi.comrsc.org Studies on Lactobacillus salivarius, the producer of this compound, have shown that bacteriocin production is closely linked to cell growth. conicet.gov.ar
Optimizing the growth medium is a key strategy. For instance, research on Lactobacillus salivarius CRL 1328 revealed that the addition of sodium chloride (NaCl) at concentrations of 5 or 10 g/L to a chemically defined medium led to an approximate four-fold increase in salivaricin production compared to the standard complete medium. conicet.gov.ar Other studies have focused on developing entirely new media formulations to enhance biomass accumulation and subsequent bacteriocin yield. researchgate.net The choice of carbon and nitrogen sources, as well as the presence of stress-inducing components like NaCl, can significantly stimulate bacteriocin synthesis. rsc.org
| Medium Additive | Concentration (g/L) | Effect on Salivaricin Production | Reference |
|---|---|---|---|
| NaCl | 5 | ~4-fold increase | conicet.gov.ar |
| NaCl | 10 | ~4-fold increase | conicet.gov.ar |
| CaCl₂ | Up to 10 | No effect | conicet.gov.ar |
Beyond fermentation optimization, genetic engineering of the producer strains offers a powerful approach to boost bacteriocin production. mdpi.com This can involve increasing the copy number of the bacteriocin gene cluster or engineering the regulatory pathways that control its expression. genscript.com
The genetic basis for this compound production is located on a large megaplasmid within Lactobacillus salivarius strains. nih.gov This gene cluster includes the structural genes for the two peptides (Sln1 and Sln2) as well as genes for regulation, transport, and immunity. researchgate.netnih.gov Studies have revealed that while the production and export machinery is highly conserved among different strains, some natural isolates lack key export proteins, rendering them unable to produce active bacteriocin. researchgate.netnih.gov This identifies a clear target for genetic engineering: introducing or upregulating the expression of essential transport genes like lanT and hlyD could switch on or enhance production in underperforming strains. researchgate.net While specific examples of engineered L. salivarius for enhanced this compound yield are still emerging, the principles have been successfully applied to other bacteriocins, achieving increases in production of up to 2000-fold. mdpi.com
Optimization of Fermentation Conditions
Structure-Function Relationship Studies using Engineered Peptides
The creation of peptide variants is a fundamental tool for investigating the relationship between the structure of this compound and its biological activity. core.ac.uk By systematically altering the amino acid sequence and observing the resulting changes in protease resistance and antimicrobial potency, researchers can deduce the roles of specific residues and domains. nih.gov
The study that generated trypsin-resistant variants provided significant insights. It was found that the insertion of proline residues following trypsin cleavage sites was a well-tolerated modification, suggesting these regions of the peptides are structurally flexible. core.ac.uk Furthermore, the research confirmed the functional roles of the individual components, establishing that the Sln2 peptide is capable of binding to the target cell membrane independently, whereas Sln1 is not. nih.gov This sequential mode of action, where Sln2 likely acts as the initial binding component, is a critical piece of the structure-function puzzle that was elucidated through the use of these engineered peptides. nih.gov These studies are essential for the rational design of future variants with finely tuned properties. core.ac.uk
Comparative Analysis Within the Salivaricin Family
Genomic and Functional Diversity of Salivaricins
The salivaricin family exhibits considerable diversity in both its genetic organization and functional attributes. This diversity allows producer strains to inhibit a wide range of competitor bacteria, contributing to their ecological fitness. Key examples illustrating this diversity include Salivaricin A, Salivaricin B, Salivaricin T, Salivaricin 9, Salivaricin 10, and Salivaricin CRL 1328.
Conservation and Variation in Gene Clusters
The genes responsible for salivaricin production are typically organized in clusters, often located on mobile genetic elements like megaplasmids, which facilitates their transfer between bacterial strains. mdpi.comnih.gov While these clusters share common components for regulation, modification, and transport, significant variation exists in the structural genes that encode the bacteriocin (B1578144) peptides themselves. asm.orgnih.gov
A prime example of this is the comparison between the gene clusters for Salivaricin A2 and Salivaricin B in S. salivarius K12. These two distinct lantibiotic loci are situated close to each other on a large, 190-kb transmissible megaplasmid. nih.govresearchgate.netcapes.gov.br The Salivaricin B locus is an eight-gene cluster. nih.govcapes.gov.brasm.org In many highly inhibitory strains of S. salivarius, the gene clusters for SalA2 and SalB are found together, separated by less than 10 kb. capes.gov.brasm.org
The Salivaricin 9 (Sal9) locus, designated siv, has been identified on an approximately 170 kb megaplasmid in S. salivarius strain 9, which also carries the gene cluster for Salivaricin A4. capes.gov.br However, in other strains like JIM8780, the siv locus is found on the chromosome, indicating that it is not exclusively plasmid-associated. capes.gov.br The siv gene cluster typically consists of genes for a sensor kinase (sivK), a response regulator (sivR), the precursor peptide (sivA), a modification enzyme (sivM), a transporter (sivT), and immunity proteins (sivFEG). capes.gov.brsecondarymetabolites.org
In Lactobacillus salivarius, a highly conserved megaplasmid-borne gene cluster is responsible for the regulation and secretion of two-component class IIb bacteriocins. asm.orgresearchgate.net However, there is significant variation in the structural genes. For instance, Salivaricin P is a close relative of the bacteriocin Abp118, with only a two-amino-acid difference in their β peptides. asm.orgresearchgate.net In contrast, Salivaricin T, produced by the same machinery, is a novel bacteriocin with little similarity to other known salivaricins. asm.orgresearchgate.net
The gene cluster for Salivaricin CRL 1328, a two-peptide bacteriocin from Lactobacillus salivarius CRL 1328, shows high similarity (99% DNA identity) to the Abp118 cluster. conicet.gov.arconicet.gov.ar This cluster includes two structural genes, sala and salb, and a putative immunity gene. conicet.gov.ar
The gene cluster for Salivaricin 10, the srn operon, is located on a megaplasmid and shows less than 50% similarity to the conserved salA locus found in many other S. salivarius strains. pnas.org This unique genetic makeup corresponds to its novel function.
Table 1: Comparison of Salivaricin Gene Clusters
| Salivaricin | Producing Species | Gene Cluster Designation | Location | Key Genes |
|---|---|---|---|---|
| Salivaricin A2 & B | S. salivarius K12 | sal & sbo | 190-kb megaplasmid | Structural (SalA2, SboB), modification, transport, immunity |
| Salivaricin 9 | S. salivarius 9, JIM8780 | siv | Megaplasmid or Chromosome | sivK, sivR, sivA, sivM, sivT, sivFEG |
| Salivaricin T | L. salivarius DPC6488 | - | Megaplasmid | Structural (SalTα, SalTβ), conserved regulation/secretion machinery |
| Salivaricin CRL 1328 | L. salivarius CRL 1328 | - | - | Structural (sala, salb), immunity (salIM) |
| Salivaricin 10 | S. salivarius SALI-10 | srn | Megaplasmid (pSALI-10) | srnM (dehydratase/cyclase), response regulator, histidine kinase, immunity genes, ABC transporter |
Differences in Target Specificity and Modes of Action
The functional diversity of salivaricins is evident in their varied target specificities and mechanisms of action.
Salivaricin B has a broader inhibitory spectrum than Salivaricin A, targeting a range of Gram-positive bacteria. mdpi.com Unlike many other lantibiotics, Salivaricin B does not form pores in the target cell membrane. mdpi.comresearchgate.netnih.gov Instead, it inhibits cell wall biosynthesis by interfering with the transglycosylation of Lipid II subunits, a mode of action similar to the antibiotic vancomycin. mdpi.comresearchgate.netresearchgate.net This leads to a reduction in cell wall thickness and aberrant septum formation. mdpi.comresearchgate.net
Salivaricin 9 is a bactericidal lantibiotic that targets the cytoplasmic membrane of susceptible bacteria. plos.orgnih.govnih.gov It induces the formation of pores, leading to rapid cell death. mdpi.complos.orgnih.govgoogle.com This pore-forming mechanism has been confirmed through membrane permeabilization assays and scanning electron microscopy. plos.orgnih.gov
Salivaricin T is a two-component bacteriocin that inhibits closely related lactobacilli. asm.org
Salivaricin 10 exhibits selective antimicrobial activity against oral pathogens. pnas.org
Salivaricin CRL 1328 is a two-peptide bacteriocin that requires both peptides, Sala and Salb, for its inhibitory activity. conicet.gov.ar
Table 2: Target Specificity and Mode of Action of Salivaricins
| Salivaricin | Target Specificity | Mode of Action |
|---|---|---|
| Salivaricin A | Streptococci | Pore formation in cell membrane, Lipid II binding. ontosight.aimdpi.com |
| Salivaricin B | Broad-spectrum (Gram-positive) | Inhibition of cell wall synthesis by blocking Lipid II transglycosylation. mdpi.commdpi.comresearchgate.net |
| Salivaricin 9 | Gram-positive bacteria | Pore formation in cytoplasmic membrane. mdpi.complos.orgnih.gov |
| Salivaricin T | Closely related lactobacilli | Two-component activity. asm.org |
| Salivaricin 10 | Oral pathogens | Targeted antimicrobial properties. pnas.org |
| Salivaricin CRL 1328 | Enterococcus faecalis | Two-peptide synergistic action. conicet.gov.ar |
Post-Translational Modifications and Their Impact (e.g., phosphorylation in Salivaricin 10)
Lantibiotics, including the salivaricins, are characterized by extensive post-translational modifications (PTMs). These modifications, such as the formation of lanthionine (B1674491) and methyllanthionine bridges from serine/threonine and cysteine residues, are crucial for their structure and biological activity. mybiosource.comasm.org
A groundbreaking discovery in this area is the identification of Salivaricin 10 , a novel class of lantibiotics that undergoes phosphorylation. pnas.orgresearchgate.net Salivaricin 10 consists of three related peptides that are phosphorylated on a threonine residue (pThr) in their mature form. pnas.org This N-terminal phosphorylation is a unique feature among lantibiotics and is essential for the pro-immune functions of Salivaricin 10, which include enhancing neutrophil recruitment and phagocytosis, and promoting anti-inflammatory macrophage polarization. pnas.orgutoronto.capnas.org This discovery highlights how a specific PTM can impart novel biological activities beyond direct antimicrobial action. mdpi.comresearchgate.net
Evolutionary Trajectories of Salivaricin Genes
The diversity observed in the salivaricin family is a product of their evolutionary history. The location of many salivaricin gene clusters on mobile genetic elements like megaplasmids suggests that horizontal gene transfer has played a significant role in their dissemination and evolution. mdpi.com This allows for the rapid acquisition of new competitive advantages within microbial communities.
The high degree of conservation in the regulatory and secretion machinery, coupled with the variability of the structural genes, points to a modular evolution. asm.orgresearchgate.net This allows for the "plug-and-play" of different bacteriocin peptides, enabling a swift adaptation to changing environmental pressures and competing microflora. The presence of salivaricin gene variants with high sequence conservation within a species, but lower conservation between different streptococcal species, suggests that gene exchange is more common between closely related strains. nih.gov The pressure to compete within a specific ecological niche likely drives the evolution and maintenance of a diverse and potent arsenal (B13267) of salivaricins. nih.gov
Conclusion and Future Research Directions
Current Understanding of Salivaricin P Biology and Function
This compound is a class IIb bacteriocin (B1578144), a small antimicrobial peptide, produced by the bacterium Ligilactobacillus salivarius (formerly Lactobacillus salivarius), particularly strains isolated from intestinal environments. researchgate.netasm.orgnih.gov As a two-component bacteriocin, its antimicrobial activity relies on the synergistic action of two distinct peptides, designated Sln1 and Sln2. asm.orgasm.org For optimal efficacy against target bacteria, these two peptides must be present in approximately a 1:1 ratio. asm.org
The production of this compound is a notable trait of L. salivarius strains originating from the gastrointestinal tract (GIT) and is believed to contribute significantly to their ability to compete and establish themselves within the complex gut microbiota. asm.orgasm.org The genetic determinants for this compound are encoded on a large, megaplasmid-borne gene cluster. researchgate.netnih.govasm.org This cluster is highly conserved among various intestinal L. salivarius isolates, although significant diversity can be found in the specific structural genes that code for the bacteriocin peptides themselves. asm.orgresearchgate.net This has led to the identification of a family of related two-component bacteriocins, such as ABP-118 and Salivaricin CRL 1328, which share high sequence identity with this compound. asm.orgconicet.gov.ar
Functionally, this compound exhibits a relatively narrow spectrum of inhibitory activity, showing pronounced effectiveness against pathogens like Listeria monocytogenes and Enterococcus faecalis. researchgate.net This targeted action underscores its potential role in modulating the microbial balance within the host. In fact, the production of a this compound-like bacteriocin has been shown to offer in vivo protection against L. monocytogenes infection. asm.org More recent in silico research has also highlighted this compound as a promising candidate for inhibiting the entry of the SARS-CoV-2 virus into human cells. researchgate.net
Remaining Knowledge Gaps and Unanswered Questions
Despite the foundational knowledge of this compound, significant questions remain regarding its precise molecular interactions and regulation.
A primary gap in our understanding is the detailed molecular mechanism by which the two peptides, Sln1 and Sln2, cooperate to kill target cells. Current evidence indicates a sequential mode of action. asm.org It is proposed that Sln2 acts as the initial binding component, attaching to a specific, yet unidentified, receptor on the membrane of the target bacterium. asm.org This initial binding event is thought to induce a conformational change that facilitates the interaction of the Sln1 peptide, ultimately leading to membrane permeabilization and cell death, likely through pore formation. asm.orgmdpi.com
However, the specific receptor for Sln2 remains elusive. Unlike many well-characterized lantibiotics that bind to Lipid II, a precursor in the bacterial cell wall synthesis pathway, class II bacteriocins produced by L. salivarius, including this compound, are not believed to utilize this molecule as their primary docking site. mdpi.com Identifying the specific membrane receptor is a critical step to fully comprehending its target specificity and mechanism of action.
The genetic cluster responsible for producing this compound also contains genes implicated in regulation, suggesting a sophisticated control system. conicet.gov.ar Analysis of related bacteriocin systems reveals that production is often controlled by a three-component regulatory system (e.g., salIP, salK, salR) that functions as a quorum-sensing mechanism. conicet.gov.arresearchgate.netasm.org In these systems, the bacteriocin itself can act as a signaling molecule, allowing the bacterial population to coordinate gene expression based on cell density. asm.org
While these general models exist, the specific environmental cues and regulatory pathways that govern this compound expression in L. salivarius are not well defined. It is unclear how factors within the complex and fluctuating gastrointestinal environment—such as nutrient availability, pH, and the presence of competing microbes—influence the transcription of the salivaricin operon. Understanding this regulatory network is key to predicting when and why the bacteriocin is produced in vivo.
Detailed Mechanisms of Action for Specific Two-Component Interactions
Potential Avenues for Advanced Academic Research
Future research on this compound is poised to move in several exciting directions, from protein engineering to systems-level biological analysis.
Given that this compound is produced in the gut, its susceptibility to degradation by digestive proteases like trypsin is a significant hurdle for its potential therapeutic application. This challenge has opened a promising avenue of research: the creation of engineered this compound analogs with enhanced stability.
A key study in this area focused on generating variants of both Sln1 and Sln2 by making conservative amino acid substitutions at known trypsin cleavage sites. asm.orgasm.org This work successfully produced a total of 11 variants, eight of which demonstrated resistance to trypsin digestion while crucially retaining their antimicrobial function. asm.orgasm.org One notable combination of engineered peptides, Sln1-5 and Sln2-3, exhibited significant antimicrobial activity against Listeria monocytogenes, although it was 3.75-fold less potent than the wild-type version. asm.orgasm.org This research serves as a strong proof-of-concept, demonstrating that bacteriocins can be rationally designed for improved stability and function in specific environments, paving the way for the development of more robust bio-therapeutics.
A holistic understanding of this compound requires moving beyond single-gene analyses to a broader, systems-level perspective. The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biology of this compound and its producer organism. researchgate.netnih.gov
Comparative genomic analyses have already been instrumental in identifying the conserved megaplasmid-borne gene cluster responsible for two-component bacteriocin production across different L. salivarius strains. asm.orgresearchgate.net Future studies employing transcriptomics could reveal how the expression of the salivaricin operon changes in response to specific environmental stimuli or in the presence of pathogenic bacteria. Proteomics could identify the full suite of proteins involved in its production, secretion, and regulation, while metabolomics could shed light on the metabolic state of the producer cell during bacteriocin synthesis. By integrating these layers of data, researchers can build comprehensive models that explain how this compound contributes to the probiotic activity of L. salivarius within its ecological niche. nih.gov
Advanced Structural Biology for High-Resolution Peptide-Target Interactions
The elucidation of the precise mechanisms by which bacteriocins recognize and eliminate target bacteria is critically dependent on a detailed understanding of their three-dimensional structures and their interactions with cellular components at an atomic level. For two-component bacteriocins like this compound, which require the synergistic action of two distinct peptides (Sln1 and Sln2), this structural insight is paramount. Advanced structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for obtaining high-resolution data on peptide conformations and their complexes with target molecules.
While a high-resolution three-dimensional structure of this compound itself has not yet been deposited in public databases, extensive research on analogous class IIb two-peptide bacteriocins provides a robust framework for understanding its likely structural characteristics and interactive properties. Studies on bacteriocins such as plantaricin EF and plantaricin S have revealed common structural and functional themes that are highly relevant to this compound. researchgate.netacs.orgnih.gov
NMR spectroscopy has been instrumental in characterizing the structures of individual peptides of two-component bacteriocins in different environments. researchgate.netnih.gov These studies have consistently shown that the peptides, including those analogous to Sln1 and Sln2, are largely unstructured in aqueous solutions. nih.gov However, upon interaction with membrane-mimicking environments, such as detergent micelles or liposomes, they adopt well-defined secondary structures, predominantly amphipathic α-helices. researchgate.netnih.gov This induced folding is a hallmark of many membrane-active peptides and is crucial for their insertion into and perturbation of the target cell membrane.
For this compound, experimental evidence indicates a sequential mechanism of action where the Sln2 peptide first binds to the target cell membrane, followed by the recruitment of the Sln1 peptide. nih.gov This initial binding of Sln2 is likely a prerequisite for the subsequent interaction and synergistic activity of both peptides. While the specific receptor or docking molecule on the target cell surface for this compound has not been definitively identified, it is hypothesized to be a membrane-associated component. nih.gov The interaction between the two peptides is thought to be stabilized by conserved motifs, such as the GxxxG motif, which facilitates helix-helix packing within the membrane environment. acs.org
The culmination of this interaction is the formation of a transmembrane pore, which disrupts the proton motive force and leads to cell death. conicet.gov.ar The antiparallel orientation of the two peptides within the membrane has been suggested for other two-component bacteriocins, a model that is likely applicable to the Sln1 and Sln2 peptides of this compound. acs.org
Future research employing advanced structural biology techniques will be essential to move from these well-supported predictive models to a precise, high-resolution understanding of this compound's function. The successful crystallization of the Sln1-Sln2 complex, potentially in conjunction with a membrane-mimicking scaffold or a putative receptor molecule, would provide invaluable atomic-level details of their interaction. Similarly, advanced NMR techniques could be used to probe the structure of the peptides within a more native-like lipid bilayer, offering insights into their dynamic behavior and orientation. Such high-resolution structural data will not only definitively elucidate the mechanism of action of this compound but also pave the way for the rational design of novel, more potent antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Salivaricin P against bacterial pathogens, and how can researchers validate these mechanisms experimentally?
- Answer : Researchers should employ in vitro assays such as minimum inhibitory concentration (MIC) tests to quantify bacteriostatic/bactericidal effects. Genetic knockout studies (e.g., targeting bacterial membrane receptors or ATPases) can isolate this compound’s mode of action. Confocal microscopy with fluorescently labeled this compound may visualize membrane disruption. Validation requires replication across multiple bacterial strains and controls for pH, temperature, and ion concentration .
Q. What standard methodologies are employed to assess the antimicrobial efficacy of this compound in vitro?
- Answer : Standard protocols include:
- Time-kill curves : To monitor bactericidal kinetics over 24 hours.
- Biofilm inhibition assays : Using crystal violet staining to quantify biofilm biomass reduction.
- Synergy testing : Combining this compound with antibiotics (e.g., via checkerboard assays) to identify synergistic effects.
Ensure adherence to CLSI guidelines for reproducibility, and report statistical significance using ANOVA or t-tests .
Q. How should researchers design studies to evaluate the stability of this compound under varying physiological conditions?
- Answer : Use a factorial design to test stability across pH (3–9), temperature (4–37°C), and enzymatic exposure (e.g., proteases). High-performance liquid chromatography (HPLC) or mass spectrometry can quantify degradation products. Include negative controls (e.g., heat-inactivated enzymes) and triplicate samples to ensure reliability .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound’s spectrum of activity across bacterial strains?
- Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., strain-specific resistance genes or culture media composition). Follow PRISMA guidelines for meta-analysis. Validate findings via controlled experiments using standardized bacterial lineages from repositories (e.g., ATCC) and replicate under identical conditions. Use multivariate regression to isolate confounding factors .
Q. How can structural biology techniques elucidate this compound’s molecular interactions with bacterial membranes?
- Answer : Advanced methods include:
- Cryo-electron microscopy (Cryo-EM) : To resolve membrane pore structures at near-atomic resolution.
- Nuclear magnetic resonance (NMR) : For dynamic interaction analysis in lipid bilayers.
- Molecular dynamics simulations : To model membrane disruption mechanisms.
Collaborate with structural biology facilities to ensure data accuracy and validate models with mutagenesis studies .
Q. What methodologies are critical for investigating this compound’s immunomodulatory effects in host-microbe interactions?
- Answer : Use in vivo models (e.g., murine infection studies) to measure cytokine profiles (ELISA or multiplex assays) and immune cell recruitment (flow cytometry). Transcriptomic analysis (RNA-seq) of host tissues can identify signaling pathways modulated by this compound. Include sham-treated controls and blinded scoring to reduce bias .
Q. How should researchers integrate omics data to map this compound’s biosynthetic pathways in native microbial communities?
- Answer : Combine metagenomic sequencing (to identify biosynthetic gene clusters) with proteomics (LC-MS/MS) to detect expressed peptides. CRISPR-Cas9 knockout libraries can validate gene function. Use bioinformatics tools like antiSMASH for pathway prediction and cross-reference with metabolomics data .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., bacterial growth phase, solvent used for this compound solubilization) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Statistical Rigor : Predefine sample sizes via power analysis and report effect sizes with confidence intervals. Use open-source tools like R or Python for transparent analysis pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
